molecular formula C20H26N2O2 B7812410 HYDROQUININE

HYDROQUININE

Cat. No.: B7812410
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-UHFFFAOYSA-N
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Preparation Methods

Hydroquinidine can be synthesized from quinidine through a hydrogenation process. The synthetic route involves the reduction of quinidine using hydrogen gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature of around 50°C and a pressure of 1-2 atmospheres . Industrial production methods involve the extraction of hydroquinidine from cinchona bark, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

Hydroquinidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. For example, hydroquinidine can be oxidized to form quinidine using oxidizing agents such as potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Hydroquinidine has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand in asymmetric synthesis reactions. In biology, hydroquinidine is used to study ion channel function and regulation. In medicine, it is used to treat arrhythmias and has shown potential as an anti-cancer agent . Hydroquinidine has also been investigated for its use in treating malaria .

Comparison with Similar Compounds

Hydroquinidine is similar to other cinchona alkaloids such as quinidine and quinine. it is unique in its specific rotation and its ability to block both sodium and potassium channels. Other similar compounds include dihydroquinidine and quinine . Hydroquinidine’s unique combination of properties makes it particularly effective as an antiarrhythmic agent and a potential anti-cancer agent .

Properties

IUPAC Name

(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOQGZACKSYWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00903284
Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
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CAS No.

522-66-7, 1076202-13-5, 1435-55-8
Record name Dihydroquinine
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Record name [5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
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Record name Hydroquinine
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Record name Hydroquinidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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